5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-methoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
- 5-[(2-Chlorophenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
- 5-[(2-Hydroxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
Uniqueness
5-[(2-Methoxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the methoxy group at the 2-position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications .
Properties
Molecular Formula |
C17H13NO3S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(5Z)-5-[(2-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-21-14-10-6-5-7-12(14)11-15-16(19)18(17(20)22-15)13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
InChI Key |
RZPOKYDFZIINOR-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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